REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>CC(C)=O>[Br:10][CH2:9][C:3]1[CH:4]=[CH:5][C:6]([I:8])=[CH:7][C:2]=1[F:1].[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[CH3:9]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)C
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
2,21-azobisiso-butyronitrile
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
490 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The resulting solution was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
|
TEMPERATURE
|
Details
|
maintained under reflux conditions for 5 h
|
Duration
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5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
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Type
|
CUSTOM
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Details
|
the resulting dark red residue was purified by flash column chromatography (10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |